REACTION_CXSMILES
|
CO.[OH-].[Na+].C([O:7][C:8]([C:10]1([C:17]([O:19]CC)=[O:18])[CH2:15][CH:14]2[CH2:16][CH:11]1[CH:12]=[CH:13]2)=[O:9])C>O1CCCC1>[C:17]([C:10]1([C:8]([OH:9])=[O:7])[CH2:15][CH:14]2[CH2:16][CH:11]1[CH:12]=[CH:13]2)([OH:19])=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(C2C=CC(C1)C2)C(=O)OCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1(C2C=CC(C1)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |